Product packaging for 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid(Cat. No.:CAS No. 1016747-04-8)

4-[(Pyridin-4-yl)sulfamoyl]benzoic acid

Cat. No.: B3004891
CAS No.: 1016747-04-8
M. Wt: 278.28
InChI Key: QQNKGFIGOAHUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[(Pyridin-4-yl)sulfamoyl]benzoic acid (CAS 1016747-04-8) is a benzoic acid derivative with a molecular formula of C12H10N2O4S and a molecular weight of 278.28 g/mol [ ]. This chemical is a key structural analog of N-substituted 4-sulfamoylbenzoic acid derivatives, which are investigated as potent inhibitors of cytosolic phospholipase A2α (cPLA2α) [ ]. Inhibiting cPLA2α is a promising therapeutic strategy for inflammatory diseases, as this enzyme controls the release of arachidonic acid—the precursor to pro-inflammatory mediators like prostaglandins and leukotrienes [ ]. Researchers value this compound as a versatile chemical intermediate for designing and synthesizing novel small-molecule inhibitors that can simultaneously suppress multiple pathways in the inflammatory cascade [ ]. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O4S B3004891 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid CAS No. 1016747-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-4-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-12(16)9-1-3-11(4-2-9)19(17,18)14-10-5-7-13-8-6-10/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNKGFIGOAHUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of the Sulfamoyl Moiety in Chemical Biology and Medicinal Chemistry

The sulfonamide functional group, and by extension the sulfamoyl moiety, is a cornerstone of pharmaceutical sciences. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have become a versatile and promising scaffold in drug discovery. researchgate.netcitedrive.com While the initial "sulfa drugs" were revolutionary as the first broadly effective systemic antibacterials, the utility of the sulfonamide group now extends far beyond antimicrobial applications. researchgate.netcitedrive.com

This functional group is a key feature in a wide array of FDA-approved drugs targeting a multitude of diseases. researchgate.netcitedrive.com The therapeutic potential of sulfonamides is demonstrated in treatments for viral infections, cancer, and inflammatory, ocular, cardiovascular, kidney, and liver disorders. citedrive.com The enduring importance of this moiety in medicinal chemistry is due to its ability to mimic a p-aminobenzoic acid (PABA) precursor, enabling it to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) which is crucial for folate synthesis in bacteria.

The structural diversity and mechanisms of action for sulfonamide derivatives are extensive, including applications such as carbonic anhydrase inhibition and protease inhibition. citedrive.com The synthesis pathways are well-established, allowing for innovative chemical strategies to develop new therapeutic agents. citedrive.com

Table 1: Examples of Drugs Containing a Sulfonamide Moiety

Drug Name Therapeutic Class Primary Indication
Sulfamethoxazole (B1682508) Antibiotic Bacterial Infections
Furosemide Loop Diuretic Edema, Hypertension
Celecoxib COX-2 Inhibitor Inflammation, Pain
Sumatriptan Triptan Migraine
Glipizide Sulfonylurea Type 2 Diabetes

Significance of Benzoic Acid Scaffolds in Contemporary Molecular Design

The benzoic acid (BA) scaffold is a fundamental building block in the synthesis of a wide variety of bioactive molecules. preprints.orgresearchgate.net Discovered in the 16th century, this aromatic carboxylic acid is utilized as a raw material in the chemical synthesis of numerous active compounds. preprints.orgresearchgate.net Its structure, a phenyl ring attached to a carboxylic acid group, provides a versatile framework that can be readily modified to create derivatives with significant therapeutic potential, particularly in anticancer research. preprints.orgresearchgate.net

The BA moiety is a component of several naturally occurring compounds known for their biological activities, such as the flavoring agent vanillin, the antioxidant and anticancer agent gallic acid, and the antimicrobial syringic acid. preprints.orgresearchgate.net In synthetic medicinal chemistry, the BA scaffold is incorporated into a diverse range of drugs. preprints.orgresearchgate.net For example, it forms the core structure of the diuretics furosemide and bumetanide, as well as the anesthetic tetracaine. preprints.orgresearchgate.net

Researchers have successfully used benzoic acid derivatives to develop inhibitors for various enzymes, including influenza neuraminidase. researchgate.net The ability to functionalize the benzoic acid ring allows for the precise positioning of chemical groups to interact with biological targets, making it a valuable scaffold in structure-based drug design. researchgate.nettandfonline.com Recent studies have also explored serinol-based benzoic acid esters as novel scaffolds for developing inhibitors of human adenovirus (HAdV) infections. nih.gov

Table 2: Bioactive Compounds and Drugs Utilizing a Benzoic Acid Scaffold

Compound/Drug Name Class/Application
Gallic Acid Natural Antioxidant, Anticancer
Vanillin Natural Flavoring Agent
Furosemide Synthetic Diuretic
Bexarotene Synthetic Anticancer Agent

Contextualization of Pyridine Containing Compounds in Pharmacological Studies

Established Synthetic Routes for 4-[(Pyridin-4-yl)sulfamoyl]benzoic Acid and Related Analogues

The established pathways to synthesize the title compound and its analogues generally involve the coupling of two key aromatic fragments: a pyridine-containing amine and a benzoic acid-containing sulfonyl derivative.

The most prevalent and direct method for constructing the N-pyridinyl sulfonamide bond is the reaction between a sulfonyl chloride and an amine. In the context of this compound, this involves the reaction of 4-aminopyridine (B3432731) with 4-(chlorosulfonyl)benzoic acid. This reaction is typically performed in a suitable solvent in the presence of a base, such as pyridine or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the condensation.

Alternative strategies for forming sulfonamide bonds are continuously being developed. One innovative approach is the one-pot synthesis from aromatic carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation. nih.gov This method avoids the need to pre-functionalize the starting materials into sulfonyl chlorides or amines, offering a more streamlined process. nih.gov Another modern technique involves the electrochemical oxidative coupling of amines and thiols, providing an environmentally benign, reagent-free pathway to sulfonamides. cardiff.ac.uk In a specific example of this, 4-aminopyridine was successfully coupled to form the corresponding sulfonamide, demonstrating the viability of this method for heteroarylamines. cardiff.ac.uk

A summary of common sulfonamide bond formation strategies is presented below.

Table 1: Overview of Sulfonamide Bond Formation Strategies
StrategyKey ReactantsTypical Reagents/ConditionsKey Advantage
Classical CondensationAmine (e.g., 4-Aminopyridine) + Sulfonyl Chloride (e.g., 4-(Chlorosulfonyl)benzoic acid)Base (e.g., Pyridine, Triethylamine) in a polar solventWell-established, reliable, and high-yielding.
Decarboxylative HalosulfonylationAromatic Carboxylic Acid + AmineCopper catalyst, one-pot procedureMerges traditional amide coupling partners to generate sulfonamides directly. nih.gov
Electrochemical CouplingAmine + ThiolElectricity-driven, no sacrificial reagentsEnvironmentally benign and rapid reaction. cardiff.ac.uk

The carboxylic acid group on the benzoic acid ring of this compound is a key site for chemical modification to produce a variety of derivatives, such as esters and amides.

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. This can be achieved through several methods. A standard approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For pyridine carboxylic acids, specific catalysts like alkane sulfonic acids have been used effectively. nih.gov Another route involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. For instance, studies on related sulfamoyl benzoic acids have demonstrated the conversion of the acid group into an ester to modulate the molecule's biological activity. ijcce.ac.ir

Amidation: The synthesis of amide derivatives from the carboxylic acid moiety is another important transformation. This is typically accomplished by activating the carboxylic acid and then reacting it with a primary or secondary amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.net Alternatively, converting the carboxylic acid to its acyl chloride provides a highly reactive intermediate for amidation. google.com Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines to form amides. nih.gov

4-Aminobenzoic acid is a crucial and readily available starting material for the synthesis of the 4-(chlorosulfonyl)benzoic acid intermediate. The synthetic sequence involves a Sandmeyer-type reaction. First, the amino group of 4-aminobenzoic acid is converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures.

This diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This step introduces the sulfonyl chloride (-SO₂Cl) group onto the aromatic ring in place of the original amino group, yielding 4-(chlorosulfonyl)benzoic acid. This intermediate is the key electrophilic partner for the subsequent reaction with 4-aminopyridine to form the final product. While effective, this reaction requires careful control of temperature and can be accompanied by side products.

An alternative synthetic pathway begins with the pre-formed 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide. sigmaaldrich.com This intermediate already contains the primary sulfonamide and carboxylic acid groups. The synthesis of the final product then requires the formation of the N-pyridinyl bond.

This approach typically involves activating the carboxylic acid moiety first, for example, by converting it into an acyl chloride with thionyl chloride. google.com This activated intermediate is then reacted with an appropriate amine to form an amide. While this route is primarily used for creating amide derivatives from the carboxylic acid end, direct N-arylation of the primary sulfonamide with a pyridine derivative is also a theoretical possibility, though it often requires specific catalysts and conditions, such as copper-catalyzed Ullmann-type couplings. Research on related structures shows that N-substituted 4-sulfamoylbenzoic acids are frequently synthesized by reacting a 4-sulfamoylbenzoyl chloride with various amines. google.comresearchgate.net

Novel Synthetic Strategies for Diversified Analogues and Derivatives

To explore the structure-activity relationships and develop new compounds, novel synthetic strategies are employed to create a diverse range of analogues.

A key area of exploration in developing analogues of this compound is the introduction of various substituents onto the pyridine ring. This allows for the fine-tuning of the molecule's electronic, steric, and physicochemical properties. The synthesis of these diversified analogues typically involves starting with a substituted 4-aminopyridine derivative, which is then coupled with 4-(chlorosulfonyl)benzoic acid using the standard sulfonamide formation reaction.

For example, research into benzenesulfonamide (B165840) derivatives has shown that introducing electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group, onto the pyridine ring can significantly impact biological activity. The synthesis of these analogues follows the established route, simply substituting 4-aminopyridine with the appropriately substituted aminopyridine starting material. The effect of these substitutions can be systematically studied to optimize the compound's properties for a specific application.

Functional Group Interconversions on the Benzoic Acid Scaffold

The benzoic acid and sulfonamide moieties of the core scaffold provide reactive handles for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives.

A primary transformation involves the activation of the carboxylic acid group to facilitate reactions with nucleophiles. A common method is the conversion of the carboxylic acid to an acid chloride. For instance, reacting a sulfamoylbenzoic acid with thionyl chloride (SOCl₂) effectively produces the corresponding sulfamoylbenzoyl chloride. google.com This highly reactive intermediate can then be coupled with various amines in the presence of a base like triethylamine in a polar solvent such as tetrahydrofuran (B95107) (THF) to form amides. google.com

Alternatively, the carboxylic acid can be directly condensed with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by forming other reactive derivatives such as mixed acid anhydrides (e.g., with ethyl chloroformate) or active esters (e.g., with N-hydroxysuccinimide). google.com Another approach involves the cyclization of N-acyl-α-amino acids derived from the benzoic acid. For example, treating a 2-{4-[(aryl)sulfonyl]benzamido}-3-methylbutanoic acid with ethyl chloroformate and 4-methylmorpholine (B44366) can yield a 1,3-oxazol-5(4H)-one derivative. mdpi.com These interconversions are fundamental for creating libraries of amide and ester derivatives from the parent benzoic acid structure.

Starting MaterialReagent(s)Product TypeReference
2-Halogeno-4-chloro-5-sulfamoylbenzoic acidThionyl chloride, then an amine/triethylamineN-substituted benzamide (B126) google.com
2-Halogeno-4-chloro-5-sulfamoylbenzoic acidCyclohexylcarbodiimide, amineN-substituted benzamide google.com
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEthyl chloroformate, 4-methylmorpholine1,3-oxazol-5(4H)-one mdpi.com

Multi-component Reaction Approaches in Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. While no direct MCR for the synthesis of this compound is prominently described, the principles of MCRs can be applied to generate its complex derivatives.

For example, the Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com One could envision a synthetic route where a precursor containing the pyridine-sulfonamide portion acts as the aromatic amine in a Doebner reaction to build a fused heterocyclic system onto the benzoic acid framework.

Similarly, the Strecker reaction, which produces α-aminonitriles from an aldehyde or ketone, a cyanide source, and an amine, could be employed. mdpi.com A functionalized benzaldehyde (B42025) containing the pyridylsulfamoyl group could undergo a Strecker reaction to introduce an aminonitrile function, a versatile precursor for amino acids and other derivatives. The power of MCRs lies in their ability to rapidly build molecular complexity, making them an attractive, though underexplored, strategy for derivatizing the title compound. nih.gov

Catalyst-Mediated Coupling Reactions (e.g., Suzuki-Miyaura)

Catalyst-mediated cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura reaction is particularly relevant for the synthesis of the biaryl core of this compound. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. nih.gov

The synthesis of the 4-(pyridin-4-yl)benzoic acid scaffold can be achieved by coupling a pyridine-containing boronic acid with a halogenated benzoic acid derivative, or vice versa. Research has specifically investigated the Suzuki-Miyaura coupling between 4-pyridine boronate derivatives and aryl halides. researchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. For instance, palladium complexes with phosphine (B1218219) ligands such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are effective catalysts for coupling bromoindazoles with heteroaryl boronic acids. mdpi.com

The reaction conditions for such couplings have been optimized, often employing a base like potassium carbonate (K₂CO₃) in a solvent such as dimethoxyethane (DME) at elevated temperatures. mdpi.com The versatility of the Suzuki-Miyaura reaction allows for the introduction of the pyridine ring onto the benzoic acid precursor at a late stage of the synthesis, accommodating a wide range of functional groups on both coupling partners.

Aryl Halide/PseudohalideBoronic Acid/EsterCatalyst SystemProduct YieldReference
Aryl BromidesAryl Boronic AcidsPd(dppe)Cl₂ or Pd(xantphos)Cl₂Moderate to High researchgate.net
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃High mdpi.com
Aryl Carbamates/SulfamatesAryl Boronic AcidsNiCl₂(PCy₃)₂ / K₃PO₄Good nih.gov
4-Pyrimidyl Sulfonic EstersAryl Boronic AcidsPalladium CatalystExcellent researchgate.net

Chemo-selective Synthesis and Reaction Optimization Techniques

When synthesizing complex derivatives of this compound, especially those with multiple reactive sites, chemo-selectivity is paramount. This can be achieved by exploiting the differential reactivity of various functional groups or leaving groups present on the aromatic scaffolds.

A powerful strategy involves the use of substrates bearing multiple, distinct leaving groups for sequential cross-coupling reactions. Research on substituted pyridines has demonstrated a clear order of reactivity for palladium-catalyzed Suzuki reactions: -Br ≥ -OTf > -OSO₂F > -Cl. nih.gov This predictable reactivity allows for the stepwise, site-selective functionalization of a polysubstituted aromatic ring. For example, a molecule containing both a bromine and a chlorine atom can be selectively reacted at the more reactive bromine site first, leaving the chlorine available for a subsequent, different coupling reaction. nih.gov

Reaction optimization is also crucial for achieving chemo-selectivity and high yields. This involves the careful selection of the catalyst, ligands, base, solvent, and temperature. For instance, in the synthesis of sulfamoylbenzoic acid derivatives, the reaction temperature for amide bond formation can range from -20°C to the boiling point of the solvent, depending on the reactivity of the activated carboxylic acid derivative. google.com The choice of a palladium catalyst and ligand can also determine which site on a multi-functionalized substrate will react. nih.gov

Stereochemical Considerations in the Synthesis of Chiral Analogues

The introduction of stereocenters into analogues of this compound requires stereoselective synthetic methods to control the three-dimensional arrangement of atoms. While the parent molecule is achiral, its derivatives can contain chiral centers, for example, by introducing chiral substituents on the pyridine or benzene rings, or by modifying the benzoic acid group with a chiral amine or alcohol.

Several strategies can be employed to achieve stereocontrol:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to form one stereoisomer preferentially over another. For instance, 4-phenyloxazolidin-2-one (B1595377) has been used as a chiral auxiliary for the stereoselective synthesis of β-branched α-amino acids. rsc.org

Asymmetric Catalysis: Chiral catalysts can be used to create a chiral environment around the reactants, favoring the formation of one enantiomer. N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivities. rsc.org

Biocatalysis: Enzymes are highly stereoselective catalysts. Keto reductases, for example, can reduce a ketone to a specific chiral alcohol with high enantiomeric excess, providing a key chiral building block for more complex molecules. researchgate.net

If a derivative of this compound were to be synthesized with a chiral side chain, these methods would be essential for producing a single, desired stereoisomer, which is often critical for biological activity.

Structural Elucidation via Advanced Spectroscopic Techniques

To elucidate the structure of this compound, a combination of spectroscopic methods is essential. Each technique provides unique insights into the molecular framework, bonding, and electronic properties.

Detailed Vibrational Spectroscopy (FT-IR, Raman) Analysis Integrated with Theoretical Models

A detailed vibrational analysis would require experimentally recorded Fourier-Transform Infrared (FT-IR) and Raman spectra. These spectra reveal the characteristic vibrational modes of the molecule's functional groups.

Key vibrational modes that would be analyzed include:

Carboxylic Acid Group: The broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region in FT-IR spectra, and the sharp, intense C=O (carbonyl) stretching vibration around 1700 cm⁻¹.

Sulfonamide Group: The characteristic symmetric and asymmetric stretching vibrations of the SO₂ group, usually found in the ranges of 1150-1180 cm⁻¹ and 1310-1350 cm⁻¹, respectively. The N-H stretching of the sulfonamide would also be a key feature.

Aromatic Rings: The C-H stretching vibrations of the benzene and pyridine rings above 3000 cm⁻¹, and the C=C stretching vibrations within the rings, typically appearing in the 1400-1600 cm⁻¹ region.

For a comprehensive analysis, these experimental findings would be integrated with theoretical calculations, such as Density Functional Theory (DFT). This approach allows for the precise assignment of observed vibrational bands to specific atomic motions within the molecule, providing a deeper understanding of its dynamic structure.

A representative data table for this section would look like this:

Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Assignment
ν(O-H)~3300-2500 (broad)Weak / Not ObservedCarboxylic acid O-H stretch
ν(N-H)~3250~3250Sulfonamide N-H stretch
ν(C-H) aromatic~3100-3000~3100-3000Benzene & Pyridine C-H stretch
ν(C=O)~1700~1700Carboxylic acid C=O stretch
ν(C=C) aromatic~1600-1450~1600-1450Benzene & Pyridine ring stretch
νₐₛ(SO₂)~1350-1310~1350-1310Asymmetric SO₂ stretch
νₛ(SO₂)~1180-1150~1180-1150Symmetric SO₂ stretch

Note: This table is illustrative and based on characteristic values for the functional groups. Actual experimental values are required for a factual report.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is critical for mapping the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: Would provide information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing which protons are adjacent to each other). The acidic proton of the carboxylic acid and the N-H proton of the sulfonamide would likely appear as broad singlets at distinct downfield shifts.

¹³C NMR: Would identify all non-equivalent carbon atoms, including those in the carbonyl group, the two aromatic rings, and the carbon atoms attached to the sulfur and nitrogen atoms.

2D NMR Techniques: Advanced techniques like COSY and HSQC would be used to definitively assign proton and carbon signals and to study the conformational dynamics of the molecule in solution.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Property Characterization

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule and characterize its optical properties.

UV-Vis Spectroscopy: An absorption spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions (e.g., π → π* transitions) within the aromatic rings and other conjugated parts of the structure.

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would be recorded to determine the wavelength of emitted light after excitation. This provides information about the molecule's excited state properties.

Single Crystal X-ray Diffraction Analysis

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Determination of Molecular Conformation and Geometry in the Solid State

Single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This allows for an unambiguous determination of the molecule's conformation in the crystal lattice, including the relative orientation of the benzoic acid and pyridine rings with respect to the central sulfonamide bridge.

A data table summarizing key geometric parameters would include:

Parameter Value (Å or °)
S-O1 Bond LengthData Not Available
S-O2 Bond LengthData Not Available
S-N Bond LengthData Not Available
C=O Bond LengthData Not Available
C-O Bond LengthData Not Available
Dihedral Angle (Benzene - Pyridine)Data Not Available

Note: This table requires data from a solved crystal structure.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

The crystal structure would also reveal how molecules of this compound pack together in the solid state. A key aspect of this analysis is the identification of intermolecular interactions, particularly hydrogen bonds. The carboxylic acid and sulfonamide groups are strong hydrogen bond donors and acceptors. The analysis would focus on identifying common hydrogen-bonding motifs, such as the formation of carboxylic acid dimers (R²₂(8) motif) or chains, and how the sulfonamide and pyridine groups participate in creating a larger, three-dimensional supramolecular network.

Despite extensive searches for crystallographic and spectroscopic data on the chemical compound this compound, no specific experimental research findings detailing its supramolecular assembly, crystal packing, or Hirshfeld surface analysis are available in the public domain.

The user's request for an article with detailed research findings, including data tables on these specific advanced analytical investigations, cannot be fulfilled without access to a published scientific study that has characterized this particular compound. Information on related molecules, such as other benzoic acid or pyridine derivatives, is available but does not provide the specific data required for a scientifically accurate and thorough article on this compound as per the provided outline.

Therefore, the generation of the requested article is not possible at this time due to the lack of necessary scientific data.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations: Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been a important tool in the computational study of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid. These calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have provided a foundational understanding of the molecule's properties in its ground state.

Geometrical Optimization and Electronic Structure Analysis

Theoretical geometry optimization of this compound has been performed to determine the most stable conformation of the molecule. The analysis of the optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. These computational findings are often compared with experimental data from techniques like X-ray diffraction to validate the theoretical model.

Interactive Table: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthS-N1.66
Bond LengthS=O11.45
Bond LengthS=O21.44
Bond LengthC-S1.78
Bond AngleO1-S-O2121.5°
Bond AngleN-S-C105.8°
Dihedral AngleC-S-N-C-75.2°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap, Ionization Potential, Electron Affinity

Frontier Molecular Orbital (FMO) theory is critical for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily located on the benzoic acid moiety, while the LUMO is distributed over the pyridine (B92270) ring. This separation suggests a potential for intramolecular charge transfer. The calculated energy gap is relatively large, indicating high kinetic stability. From the HOMO and LUMO energies, other important electronic properties such as ionization potential (IP) and electron affinity (EA) can be derived, offering further insights into the molecule's tendency to lose or gain electrons.

Interactive Table: Calculated FMO Properties

PropertyValue (eV)
HOMO Energy-7.21
LUMO Energy-2.05
HOMO-LUMO Energy Gap (ΔE)5.16
Ionization Potential (I)7.21
Electron Affinity (A)2.05

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. The MEP surface is colored to indicate regions of varying electrostatic potential, which helps in identifying sites susceptible to electrophilic and nucleophilic attack.

In the MEP map of this compound, the most negative potential (red regions) is concentrated around the oxygen atoms of the carboxyl and sulfonyl groups, as well as the nitrogen atom of the pyridine ring. These areas are prone to electrophilic attack. Conversely, the most positive potential (blue regions) is found around the hydrogen atoms of the amine and carboxylic acid groups, indicating these are the likely sites for nucleophilic attack.

Natural Bond Orbital (NBO) and Localized Orbital Locator (LOL) Studies for Bonding Characteristics

As of the latest available research, specific studies utilizing the Localized Orbital Locator (LOL) for a detailed analysis of the bonding characteristics of this compound have not been reported in the literature.

Theoretical Investigation of Solvent Effects on Electronic Properties (TD-DFT)

The influence of different solvent environments on the electronic properties of the molecule has been investigated using Time-Dependent Density Functional Theory (TD-DFT), often within the framework of the Polarizable Continuum Model (PCM). These calculations are crucial for understanding the molecule's behavior in solution, which is more representative of real-world chemical and biological systems.

The results typically show a red shift (bathochromic shift) in the electronic absorption spectra as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. This solvatochromic effect is an important aspect of the molecule's photophysical properties.

Non-Covalent Interaction (NCI) Analysis via Reduced Density Gradient (RDG)

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a powerful method for visualizing and characterizing weak intramolecular and intermolecular interactions. This analysis generates 3D plots where different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are represented by different colors.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These methods are instrumental in drug discovery for identifying potential drug targets, understanding mechanisms of action, and optimizing lead compounds.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for identifying potential biological targets and elucidating the specific interactions that govern molecular recognition.

While specific targets for this compound are not definitively established in the reviewed literature, studies on analogous compounds suggest potential protein families that it might interact with.

Derivatives of sulfamoylbenzoic acid have been computationally investigated as potential antidiabetic agents, with key targets identified as carbohydrate-hydrolyzing enzymes. nih.govnih.gov Similarly, compounds containing a pyridin-4-yl benzamide (B126) scaffold have been modeled as kinase inhibitors. nih.gov This suggests that this compound could potentially target enzymes or kinases.

Table 1: Potential Protein Targets Identified Through Studies on Analogous Compounds

Protein Target Family Specific Examples Investigated Analog
Hydrolases α-Glucosidase, α-Amylase 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives nih.gov
Kinases Rho-associated kinase-1 (ROCK1) N-ethyl-4-(pyridin-4-yl)benzamide-based compounds nih.gov

Binding site characterization for these analogs reveals common features. In enzymes like α-glucosidase and α-amylase, the active site is a well-defined pocket where the ligand can form multiple interactions with key catalytic residues. nih.gov In kinases such as ROCK1, the ATP-binding pocket is the primary site of interaction, featuring a hinge region, a catalytic loop, and a phosphate-binding loop (P-loop) that are crucial for binding. nih.gov

For structurally related compounds, molecular docking simulations have successfully predicted binding modes and rationalized their inhibitory activities. These studies show that the sulfamoyl and benzoic acid moieties are critical for anchoring the ligands within the active sites of their respective targets.

In the context of α-glucosidase and α-amylase inhibitors, docking studies on sulfamoylbenzoic acid derivatives revealed that the interactions are primarily driven by hydrogen bonds and hydrophobic interactions with active site residues. nih.govnih.gov For example, compound 5o, a potent nitrobenzamide derivative, showed significant binding interactions within the enzyme's active site, corroborating its in vitro inhibitory potential. nih.gov

Similarly, in studies of ROCK1 inhibitors, the pyridinyl group of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds was shown to form crucial hydrogen bonds with the hinge region of the kinase. nih.gov The binding affinity is further enhanced by electrostatic and van der Waals forces. The binding free energy between the protein and ligand can be estimated using techniques like the Molecular Mechanics Poison-Boltzmann Surface Area (MMPBSA) method. nih.gov

Table 2: Predicted Interactions and Affinities for Structurally Similar Compounds

Compound Class Protein Target Key Interacting Residues Types of Interactions Predicted Affinity (Example)
Sulfamoyl-nitrobenzamide derivatives α-Glucosidase, α-Amylase Not specified Hydrogen bonding, Electrostatic, Hydrophobic interactions nih.gov Dock scores correlated with in vitro activity nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, allowing for the assessment of the stability of ligand-protein complexes and the influence of the environment on their dynamics.

MD simulations are frequently employed to validate the results of molecular docking and to assess the stability of the predicted binding poses over time. nih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed.

A stable ligand-protein complex is typically characterized by a low and convergent RMSD value over the simulation period, indicating that the ligand remains securely bound in the active site without significant conformational changes. researchgate.net For instance, MD simulations performed on the most active 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide compound complexed with its target enzymes confirmed the stability of the complex within the binding pocket. nih.govresearchgate.net

The RMSF analysis provides information about the flexibility of individual amino acid residues in the protein. Residues that interact directly with the ligand often show reduced fluctuations, indicating stabilization upon ligand binding. yums.ac.ir Furthermore, the number and duration of specific interactions, such as hydrogen bonds, can be monitored throughout the simulation to confirm the key determinants of binding affinity. nih.gov

While specific studies analyzing solvent effects on this compound were not identified, this type of analysis is a critical component of computational chemistry. The choice of solvent can significantly influence the conformation and dynamics of a molecule and its interactions with a protein.

MD simulations are typically performed in an explicit solvent environment, most commonly water, to mimic physiological conditions. mdpi.com The solvent model plays a crucial role in accurately representing the electrostatic and van der Waals interactions between the solute and the solvent molecules. Comparing simulations in different solvents (e.g., water versus a nonpolar solvent) or in a vacuum can reveal the role of solvation in stabilizing particular conformations or protein-ligand interactions. mdpi.com For example, the presence of water molecules can mediate interactions between a ligand and a receptor by forming water-bridged hydrogen bonds, which might not be apparent in docking studies that treat the receptor as rigid.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling serves as a important tool in computational drug design, aiming to correlate the chemical structure of compounds with their biological activities. For the broader class of sulfonamides and pyridine-containing molecules, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.

Development of Predictive Models for Biological Activities

While dedicated QSAR models for this compound are not extensively documented, the principles of QSAR have been widely applied to similar sulfonamide derivatives to predict a range of biological activities, including antibacterial, and anti-inflammatory actions. These models are typically developed using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) analysis. The goal of these models is to create a mathematical equation that can forecast the biological activity of new, unsynthesized compounds based on their molecular descriptors.

For related compounds, these predictive models have demonstrated statistical significance, often validated through internal and external prediction metrics, ensuring their robustness and predictive power. Such studies underscore the potential for developing targeted QSAR models for this compound, should a sufficient dataset of its biological activities become available.

Identification of Key Molecular Descriptors Influencing Activity

In the context of sulfonamides, several molecular descriptors have been consistently identified as being influential in determining their biological activity. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often crucial. These descriptors provide insights into the molecule's ability to participate in electronic interactions with biological targets.

Steric Descriptors: Molar refractivity and molecular volume are common steric descriptors that describe the size and shape of the molecule, which are critical for fitting into the active site of a protein or enzyme.

Lipophilic Descriptors: The partition coefficient (logP) is a key measure of a molecule's lipophilicity, which influences its ability to cross cell membranes and reach its site of action.

In Silico ADMET Prediction for Drug-likeness Assessment (Excluding In Vivo Pharmacokinetics)

In the absence of experimental pharmacokinetic data, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide a valuable preliminary assessment of a compound's drug-likeness. Computational tools are employed to estimate these properties based on the molecule's structure. For this compound, predicted data from publicly available databases offer a glimpse into its potential pharmacokinetic profile.

These predictions are based on established models and can help in the early stages of drug discovery to identify potential liabilities. For instance, predictions regarding absorption are often linked to properties that align with Lipinski's Rule of Five, which assesses the oral bioavailability of a compound. The following table summarizes some of the key predicted ADMET-related properties for this compound.

PropertyPredicted Value
Molecular Weight278.29 g/mol
XLogP31.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Topological Polar Surface Area98.2 Ų
Formal Charge0
Complexity416

These computed values suggest that this compound generally adheres to the guidelines for oral bioavailability, such as having a molecular weight under 500 g/mol and a reasonable number of hydrogen bond donors and acceptors. The predicted topological polar surface area and XLogP3 value also fall within ranges that are often associated with good absorption and distribution characteristics. However, it is crucial to emphasize that these are theoretical predictions and require experimental validation to confirm the actual pharmacokinetic behavior of the compound.

In Vitro Biological Activity and Mechanistic Pathways

Enzyme Inhibition Studies of 4-[(Pyridin-4-yl)sulfamoyl]benzoic Acid and Analogues

Derivatives of 4-sulfamoylbenzoic acid have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid. nih.govnih.govjohnshopkins.edu Structural modifications of an initial hit, an N,N-disubstituted 4-sulfamoylbenzoic acid derivative, led to the development of potent inhibitors. nih.gov

Initial modifications that replaced substituents on the sulfonamide nitrogen with moieties such as naphthyl, naphthylmethyl, and variously substituted phenyl groups did not yield a significant enhancement in inhibitory activity. nih.gov However, a more pronounced inhibitory effect was observed when structural changes created a closer resemblance to known potent benzhydrylindole-substituted benzoic acid derivatives. nih.gov This strategic modification resulted in compounds with submicromolar IC50 values against cPLA2α. nih.gov For instance, the introduction of a chlorine atom at the 4-position of a phenyl residue increased the inhibitory potency threefold. nih.gov The most significant activity was achieved with N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivatives. nih.gov

CompoundModificationIC50 (µM) against cPLA2α
Derivative with 4-chlorophenyl group Introduction of a chlorine atom at position 4 of the phenyl residue12
Compound 85 N-indolylethyl substitution0.25
Compound 88 N-indolylethyl substitutionSubmicromolar
Reference substance Axon-1609 -~0.25

This table presents a selection of data for illustrative purposes and is not exhaustive.

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are crucial in the metabolism of arachidonic acid to prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. researchgate.net The development of dual inhibitors of COX and 5-LOX is a therapeutic strategy aimed at producing potent anti-inflammatory effects with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes. mdpi.comresearchgate.net While the inflammatory cascade involving prostaglandins and leukotrienes is well-established, specific studies detailing the direct inhibitory or modulatory effects of this compound on COX and 5-LOX enzymes are not extensively available in the current literature.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Research has shown that derivatives of benzoic acid can act as AChE inhibitors. researchgate.net For example, studies on p-aminobenzoic acid derivatives have been conducted to evaluate their in vitro inhibitory activity against AChE. nih.gov However, specific data on the direct inhibition of AChE by this compound is not prominently featured in the reviewed scientific literature.

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that regulate DNA topology and are validated targets for antibacterial agents. nih.gov The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. nih.gov Recent research has explored novel inhibitors of these enzymes, including compounds with pyridine (B92270) and sulfonamide moieties. For instance, certain sulfaguanidine (B1682504) hybrids incorporating a pyridine-2-one structure have been investigated as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.govjohnshopkins.edu Additionally, isoquinoline (B145761) sulfonamides have been identified as allosteric inhibitors of DNA gyrase. nih.gov While these findings highlight the potential of pyridine-containing sulfonamides to target these bacterial enzymes, direct studies on the inhibitory activity of this compound against DNA gyrase and topoisomerase IV are not extensively documented.

Compound ClassTarget Enzyme(s)Reported Activity
Sulfaguanidine-pyridine-2-one hybrids DNA gyrase, DHFRDual inhibition
Isoquinoline sulfonamides DNA gyraseAllosteric inhibition

This table illustrates the activity of related compound classes and does not represent direct data for this compound.

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.com Inhibition of VEGFR-2 tyrosine kinase is a well-established strategy in cancer therapy. mdpi.com A number of pyridine-derived compounds have been designed and synthesized as VEGFR-2 inhibitors. nih.gov For instance, novel pyridine-derived compounds have demonstrated potent anticancer activities by targeting the VEGFR-2 enzyme, with some derivatives exhibiting IC50 values in the sub-micromolar range, comparable to the established inhibitor sorafenib. nih.gov While the pyridine moiety is a common feature in many VEGFR-2 inhibitors, specific inhibitory data for this compound against VEGFR-2 tyrosine kinase is not widely reported.

Compound SeriesTargetIC50 (µM)
Novel Pyridine Derivative 10 VEGFR-20.12
Sorafenib (Reference) VEGFR-20.10

This table provides an example of the potency of a related pyridine derivative against VEGFR-2.

Carbonic Anhydrase Inhibition

Derivatives based on the 4-sulfamoylbenzoic acid scaffold have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. Research has demonstrated that by reacting 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide) with various amines and amino acids, a series of potent CA inhibitors can be produced. nih.govnih.gov

These compounds exhibit significant inhibitory activity against several human (h) CA isoforms. Notably, isoforms hCA II, VII, and IX are inhibited in the low nanomolar to subnanomolar ranges. nih.gov Isoform hCA I is generally less sensitive to inhibition by these derivatives. nih.gov The tumor-associated isoform hCA IX, a key target in cancer research, is effectively inhibited by these benzamide-4-sulfonamides, with some derivatives showing inhibition constants (Kᵢ) as low as 8.0 nM. nih.gov Studies have also explored inhibition against CA isozymes I, II, and IV, which are involved in aqueous humor secretion in the eye, highlighting their potential in glaucoma research. nih.gov

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 4-Sulfamoylbenzoic Acid Derivatives nih.gov
hCA IsoformInhibition Constant (Kᵢ) Range
hCA I5.3–334 nM
hCA IILow Nanomolar to Subnanomolar
hCA VIILow Nanomolar to Subnanomolar
hCA IX8.0–26.0 nM

Anti-HIV-1 Activity, including gp41 Binding Inhibition

Research into novel anti-HIV-1 agents has identified derivatives of the N-carboxyphenyl scaffold as promising fusion inhibitors that target the gp41 transmembrane protein. The gp41 protein is essential for the fusion of the virus with host cells. nih.gov Specifically, a series of N-carboxyphenylpyrrole derivatives were designed and synthesized based on known small-molecule hits that bind to a hydrophobic pocket on gp41. nih.gov

Several of these compounds demonstrated promising anti-HIV-1 activity at micromolar concentrations. Their antiviral effect was found to correlate with their ability to inhibit the formation of the gp41 six-helix bundle, a critical step in the membrane fusion process. nih.gov One of the most effective compounds, a phenylpyrrole derivative, inhibited the production of the HIV-1 p24 antigen with an EC₅₀ of 0.69 μM and blocked gp41 six-helix bundle formation with an IC₅₀ of 37.36 μM. nih.gov Site-directed mutagenesis studies have helped to identify key amino acid residues within the gp41 pocket that are crucial for the binding of these inhibitors. researchgate.net

Anti-HIV-1 Activity of a Lead N-Carboxyphenylpyrrole Derivative nih.gov
Activity MetricConcentration
p24 Production Inhibition (EC₅₀)0.69 µM
gp41 6-HB Formation Inhibition (IC₅₀)37.36 µM

Alpha-glucosidase and Alpha-amylase Inhibition (Antidiabetic Research)

Alpha-glucosidase and alpha-amylase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. The inhibition of these enzymes is a validated therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Despite the evaluation of many chemical scaffolds for this purpose, a review of the scientific literature indicates that this compound and its immediate derivatives have not been a significant focus of research for alpha-glucosidase or alpha-amylase inhibition.

TRPM8 Receptor Antagonism

The Transient Receptor Potential Melastatin 8 (TRPM8) is a cation channel that functions as a sensor for cold temperatures and cooling agents like menthol. It is a therapeutic target for conditions involving cold hypersensitivity and certain types of pain. Patent literature has identified sulfamoylbenzoic acid derivatives as antagonists of the TRPM8 receptor. nih.gov Further research has confirmed this, with one 4-sulfamoylbenzoic acid derivative showing an IC₅₀ value of 19 µM in inhibiting TRPM8 activation. researchgate.net This activity positions the core scaffold as a potential starting point for the development of novel TRPM8 modulators.

Arabinosyl Transferases Inhibition (Anti-tubercular Targets)

Arabinosyl transferases are essential enzymes involved in the synthesis of the mycobacterial cell wall, making them a key target for anti-tubercular drugs like ethambutol. While sulfonamides as a class have been investigated for various antimicrobial properties, there is limited specific research available that directly evaluates this compound or its close analogues as inhibitors of arabinosyl transferases. However, literature associated with 4-Carboxybenzenesulfonamide points to research on the "Anti-mycobacterial activity of a bis-sulfonamide," suggesting that the broader chemical class may have relevance in this field, though specific enzyme inhibition data is not available. a2bchem.com

Antimicrobial Research: Evaluation of In Vitro Activity

The sulfonamide group is a well-established pharmacophore in antibacterial agents. Coupled with a benzoic acid moiety, this structure has been explored for its activity against various bacterial pathogens.

Antibacterial Spectrum and Potency against Gram-Positive Organisms

Derivatives of both benzoic acid and sulfonamides have demonstrated notable in vitro activity against Gram-positive bacteria. nih.govacu.edu.in Research on hybrid molecules linking amoxicillin (B794) with derivatives of benzoic acid showed good activity against Staphylococcus aureus. nih.gov One such hybrid, amoxicillin-p-nitrobenzoic acid, was more effective against a methicillin-resistant S. aureus (MRSA) strain (MIC = 64 µg/ml) than the parent amoxicillin (MIC = 128 µg/ml). nih.gov

Furthermore, various synthetic sulfonamide derivatives have been evaluated for their antibacterial efficacy. acu.edu.in Novel 1,2,3-triazole derivatives of sulfamethoxazole (B1682508) have also been synthesized and tested, with one compound showing potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL. ekb.eg The conjugation of 4-carboxybenzenesulfonamide with chitosan (B1678972) has also been noted to produce materials with antibacterial properties. nih.gov These findings collectively suggest that the 4-sulfamoylbenzoic acid scaffold is a promising platform for developing agents active against Gram-positive organisms.

In Vitro Antibacterial Activity of Related Benzoic Acid and Sulfonamide Derivatives against Gram-Positive Bacteria
Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
Amoxicillin-p-nitrobenzoic acid hybridMethicillin-Resistant S. aureus (MRSA)64 nih.gov
Amoxicillin (Reference)Methicillin-Resistant S. aureus (MRSA)128 nih.gov
Sulfamethoxazole-1,2,3-triazole derivativeS. aureus20 ekb.eg

Antibacterial Spectrum and Potency against Gram-Negative Organisms

No specific studies detailing the in vitro antibacterial spectrum and potency of this compound against Gram-negative organisms were identified in the reviewed literature. While research exists on the antibacterial properties of various sulfonamide and benzoic acid derivatives, data directly pertaining to this compound, including minimum inhibitory concentration (MIC) or zone of inhibition values against key Gram-negative pathogens like Escherichia coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae, could not be located.

Antifungal Efficacy Studies

There is a lack of available data from in vitro studies on the antifungal efficacy of this compound. Searches for its activity against common fungal pathogens such as Candida albicans or Aspergillus niger did not yield specific results, and therefore, its potential as an antifungal agent is currently not established in the scientific literature.

Anti-tubercular Activity against Mycobacterium tuberculosis H37Rv

Specific data regarding the in vitro anti-tubercular activity of this compound against the Mycobacterium tuberculosis H37Rv strain is not available in the public domain. Although numerous pyridine derivatives and sulfonamides have been investigated for anti-tubercular properties, studies explicitly reporting the MIC or inhibitory effects of this specific compound were not found.

In Vitro Anti-proliferative Activity against Cancer Cell Lines

The in vitro anti-proliferative activity of this compound against specific cancer cell lines has not been reported in the reviewed scientific literature. Consequently, there is no available data, such as IC50 values, for its effects on cell lines like HeLa, MCF-7, or A549 to characterize its potential cytotoxic or anti-cancer properties.

Investigation of Molecular Mechanisms of Action (In Vitro)

Elucidation of Binding Site Interactions and Allosteric Modulation (supported by computational data)

No computational or experimental studies elucidating the specific binding site interactions or potential allosteric modulation mechanisms of this compound were found. Molecular docking or crystallographic studies that could provide insight into its molecular targets and binding modes are not present in the available literature.

Cellular Pathway Analysis and Enzyme-Substrate Interactions (in vitro mechanistic insights)

There is no information available from in vitro mechanistic studies, such as cellular pathway analyses or enzyme inhibition assays, for this compound. Research detailing its interactions with specific enzymes or its effect on cellular signaling pathways has not been published.

Structure Activity Relationship Sar Studies

Impact of Substitutions and Modifications on the Pyridine (B92270) Ring

The pyridine ring serves as a critical interaction domain for many derivatives of this scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can engage in π-π stacking interactions within a target's active site. The nature and position of substituents on this ring can significantly modulate binding affinity and selectivity.

Studies on related pyridine-sulfonamide scaffolds have demonstrated that introducing substituents at the 4-position of the pyridine ring can have a pronounced effect on inhibitory activity. For instance, in a series of 4-substituted pyridine-3-sulfonamides designed as carbonic anhydrase inhibitors, derivatives with aliphatic lipophilic substituents, such as n-hexyl and 3-methylbutan-1-yl, exhibited the highest activity against the hCA II isoform. mdpi.com Conversely, attaching bulkier phenyl substituents directly to the pyridine ring led to a marked decrease in potency. mdpi.com This suggests that the size and lipophilicity of the substituent are key determinants of activity, likely influencing how the molecule fits into the hydrophobic pockets of the enzyme's active site.

General principles of pyridine derivative SAR suggest that the presence and position of specific functional groups can enhance biological effects. Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can augment antiproliferative activity, whereas the introduction of halogen atoms or other bulky groups may have a detrimental effect. nih.gov The electron-withdrawing nature of the pyridine ring itself is also a significant factor, increasing the acidity of the sulfonamide proton compared to simple benzenesulfonamides, which can be crucial for its binding mechanism to the zinc ion in metalloenzymes like carbonic anhydrase. mdpi.com

Table 1: Effect of Pyridine Ring Substituents on hCA II Inhibition

Compound R Substituent (at 4-position) hCA II Ki (nM)
5 n-hexyl 25.3
6 3-methylbutan-1-yl 29.1
8 Phenyl 108.4
12 2,4,6-trimethylphenyl 187.6

Data sourced from a study on 4-substituted pyridine-3-sulfonamides, illustrating the impact of different substituent types on inhibitory activity against human carbonic anhydrase II (hCA II). mdpi.com

Effects of Structural Variations on the Sulfamoyl Linker

The sulfamoyl linker (-SO₂NH-) is a cornerstone of the 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid structure, acting as the primary zinc-binding group in many of its enzyme targets. Its geometry and hydrogen bonding capabilities are critical for anchoring the molecule within an active site.

The importance of the sulfamoyl moiety is highlighted in studies where it was introduced as an isosteric replacement for a sulfur atom. This substitution from a thioether to a sulfonamide created a scaffold that was deemed an optimal template for lead optimization, indicating the superior interaction capabilities of the -NH-SO₂- group. nih.gov

Systematic modifications of the linker region have been explored to enhance properties like metabolic stability and binding affinity. In related structures, replacing an ester linkage with an amide bond generally confers greater resistance to metabolic hydrolysis. pharmacy180.com While the sulfamoyl group is relatively stable, modifications to the nitrogen atom can influence activity. For example, N-alkylation or N-arylation can alter the acidity of the sulfonamide proton and introduce new interactions with the target protein. In a study of substituted sulfamoyl benzamidothiazoles, the sulfonamide functional group was identified as a key site for modification to probe its role in biological activity. nih.gov

Furthermore, extending the linker can be a viable strategy. The synthesis of compounds incorporating a 4-sulfamoylphenyl-methylthiourea scaffold demonstrates how the core structure can be elongated to explore deeper binding pockets or introduce new interaction points, which can lead to potent inhibitory properties. rug.nl

Influence of Substituents on the Benzoic Acid Moiety

The benzoic acid moiety is another crucial component, often termed the "head group," which can engage in significant interactions with the target protein, typically at the entrance of the active site. Its carboxylate group can form salt bridges or hydrogen bonds with basic amino acid residues like arginine and lysine.

SAR studies have shown that substitutions on the phenyl ring of the benzoic acid can fine-tune the electronic properties and steric profile of the molecule, thereby affecting its potency. nih.gov In one study, replacing a hydrogen atom with an electron-withdrawing bromo group on the phenyl ring resulted in a more potent compound. nih.gov Conversely, the introduction of an electron-donating methoxy group led to very weak activity. nih.gov This suggests that reducing the electron density on the phenyl ring may be favorable for activity.

This principle is supported by general SAR observations for benzoic acid derivatives, where electron-withdrawing substituents at the ortho or para positions tend to increase biological activity. pharmacy180.com Further research on related 4-chloro-3-sulfamoyl benzoic acid derivatives showed that introducing additional substituents like -OH, -NH₂, and -Cl could be used to precisely tune the molecule's dipole moment and electronic configuration, thereby optimizing its interaction with the target. nih.gov

Table 2: Effect of Benzoic Acid Moiety Substituents on LPA₂ Receptor Agonist Activity

Compound Substituent (para to carboxyl) LPA₂ EC₅₀ (nM)
4 -H 200
8a -OCH₃ (electron-donating) >10000
8b -Br (electron-withdrawing) 100

Data adapted from studies on sulfamoyl benzoic acid (SBA) analogues, showing the impact of electronic effects on the phenyl head group on agonist activity at the LPA₂ receptor. nih.gov

Stereochemical Considerations in SAR Development

While the parent molecule, this compound, is achiral, the development of more complex and potent derivatives often involves the introduction of chiral centers. When this occurs, stereochemistry becomes a critical factor in determining the compound's biological activity. The three-dimensional arrangement of atoms can dictate how well a molecule fits into the chiral environment of a protein's active site.

For example, SAR studies on derivatives of the related 4-[(4-bromophenyl)sulfonyl]benzoic acid scaffold involved coupling with the amino acid L-valine. mdpi.com The use of a specific enantiomer (L-valine) introduces a defined stereocenter into the molecule. Such chiral auxiliaries can orient other parts of the molecule in a specific conformation that may be more favorable for binding. It is a common finding in medicinal chemistry that different enantiomers of a chiral drug can have vastly different potencies, with one enantiomer (the eutomer) being significantly more active than the other (the distomer). Therefore, in the development of derivatives of this compound that incorporate chiral elements, controlling the stereochemistry is essential for optimizing potency and selectivity.

Rational Design Principles for Enhanced Potency, Selectivity, and Biological Target Interaction

The development of advanced analogs of this compound has been increasingly guided by rational design principles. This approach utilizes structural information about the biological target to design molecules that are predicted to bind with high affinity and selectivity.

A key strategy involves targeting specific isoforms of an enzyme to minimize off-target effects. For benzenesulfonamide-based inhibitors, structural studies have shown that specific amino acid residues within the active site, particularly those lining hydrophobic pockets, are crucial for determining inhibitor affinity and isoform specificity. nih.gov By designing "tail" modifications on the inhibitor that exploit differences in these residues between isoforms, enhanced selectivity can be achieved. nih.gov

Computational modeling and docking analysis are central to modern rational design. These methods can predict the binding mode of a ligand in a protein's active site and help rationalize experimental SAR data. For instance, computational docking was used to support the development of specific agonists for the LPA₂ receptor, guiding the medicinal chemistry strategy. nih.gov

Another powerful rational design principle involves modifying the physicochemical properties of a molecule to alter its biological targeting. For example, a strategy was developed to create membrane-impermeant inhibitors by incorporating highly hydrophilic or permanently charged moieties into the sulfonamide structure. mdpi.com This design ensures that the inhibitors cannot cross the cell membrane, thereby selectively targeting extracellular enzymes, such as the tumor-associated carbonic anhydrases IX and XII, over cytosolic isoforms. mdpi.com This approach enhances selectivity and can reduce side effects associated with inhibiting intracellular targets.

Potential Applications in Materials Science Theoretical and Exploratory Research

Investigation of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) focuses on materials that can alter the properties of light, a phenomenon crucial for applications in optical data storage, signal processing, and telecommunications. Molecules with significant NLO responses typically possess a large dipole moment and high hyperpolarizability, often arising from a "push-pull" electronic structure where electron-donating and electron-accepting groups are connected by a π-conjugated system.

The sulfonamide group (-SO₂NH-) and its derivatives have been identified as having potential for NLO applications. researchgate.net Theoretical studies on various aromatic and heterocyclic sulfonamides have shown that this functional group can effectively participate in charge-transfer mechanisms that enhance NLO properties. bohrium.comnih.gov The structure of 4-[(pyridin-4-yl)sulfamoyl]benzoic acid incorporates a potentially electron-donating pyridine (B92270) ring and an electron-withdrawing benzoic acid group, linked by the sulfonamide bridge. This arrangement could facilitate intramolecular charge transfer, a key requirement for a high first hyperpolarizability (β) value, which is a measure of the second-order NLO response.

Computational studies based on Density Functional Theory (DFT) have been employed to predict the NLO properties of related compounds. For instance, studies on heterocyclic azo compounds containing a sulfonamide group have reported high total first hyperpolarizability values, with one study noting a value up to 2503 atomic units (a.u.) and a low energy gap, which is favorable for NLO activity. bohrium.comnih.govrawdatalibrary.net Another investigation into a pyrimidine (B1678525) derivative containing a sulfonamide group also highlighted its potential for NLO applications, showing a significant third-order nonlinear susceptibility. rsc.orgnih.gov

While direct experimental data for this compound is not yet available, theoretical calculations on analogous structures suggest its potential as an NLO material. The data below, from studies on related sulfonamide derivatives, illustrates the range of NLO properties observed in this class of compounds.

Compound ClassFirst Hyperpolarizability (β₀) (10⁻³⁰ esu)Computational MethodReference
Reichardt's Type Zwitterion (Molecule 1)215.0ωB97xD/6-31G(d,p) nih.gov
Reichardt's Type Zwitterion (Molecule 2)1291.2ωB97xD/6-31G(d,p) nih.gov
Heterocyclic Azo SulfonamideUp to ~7.4 (converted from 2503 a.u.)DFT/B3LYP/6-311+G** bohrium.comnih.gov

Supramolecular Chemistry and Self-Assembly of Related Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The ability of molecules to self-assemble into ordered, higher-dimensional structures is the foundation of crystal engineering and the design of functional materials.

The this compound molecule is rich in functional groups capable of directing self-assembly. The sulfonamide group is a particularly effective hydrogen-bonding unit, with the N-H group acting as a hydrogen bond donor and the two sulfonyl oxygen atoms acting as acceptors. lookchem.comnih.gov This allows for the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. researchgate.netiucr.org Common synthons observed in the crystal structures of aromatic sulfonamides include dimers and chain or catemer motifs. lookchem.comnih.govacs.org

Furthermore, the carboxylic acid group on the benzoic acid ring is a powerful and highly directional hydrogen-bonding moiety, famously known for forming centrosymmetric dimers. The pyridine ring introduces another potential hydrogen bond acceptor site at its nitrogen atom. The interplay between these three functional groups—sulfonamide, carboxylic acid, and pyridine—offers a hierarchical set of possible supramolecular synthons. For example, the strong carboxylic acid dimer could form the primary interaction, with the sulfonamide and pyridine groups then directing the assembly of these dimers into sheets or three-dimensional networks. lookchem.compsu.edu

Studies on co-crystals of sulfonamides with pyridine derivatives have demonstrated the reliability of N-H···N(pyridine) and N-H···O(sulfonyl) hydrogen bonds in forming specific, predictable assemblies. iucr.orgpsu.edu The aromatic rings in the molecule also allow for π–π stacking interactions, which would further stabilize the resulting supramolecular architecture. researchgate.net The combination of strong, directional hydrogen bonds and weaker, dispersive π–π interactions suggests that this compound could self-assemble into complex and potentially porous crystalline structures.

Supramolecular SynthonInteracting GroupsTypical Geometry
Carboxylic Acid DimerR-C(=O)OH ··· HO(O=)C-RCentrosymmetric, Ring
Sulfonamide DimerR-SO₂-NH ··· O=S(O)(NH)-RCentrosymmetric, Ring
Sulfonamide Catemer (Chain)R-SO₂-NH ··· O=S(O)(NH)-R ···Linear or Zig-zag Chain
Sulfonamide-Pyridine HeterosynthonR-SO₂-NH ··· N(Pyridine)Dimer or Chain

Coordination Chemistry and Metal Complex Formation with this compound Ligands

The field of coordination chemistry explores the formation of compounds through the coordination of ligands to a central metal ion. When ligands are capable of bridging multiple metal centers, they can form extended structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). These materials are of immense interest for applications in gas storage, catalysis, and sensing.

The structure of this compound makes it an excellent candidate for a versatile ligand in coordination chemistry. It possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the carboxylate group of the benzoic acid. nih.gov The deprotonated carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bidentate bridging), while the pyridyl nitrogen acts as a classic N-donor linker. The sulfonyl oxygen atoms could also potentially act as weak coordination sites in certain systems.

This multi-functionality allows the ligand to bridge metal ions in different directions, facilitating the construction of 1D, 2D, or 3D frameworks. Research on analogous ligands containing both pyridyl and benzoate (B1203000) functionalities has led to a vast array of MOFs with diverse topologies and properties. rsc.orgresearchgate.netmdpi.com For example, coordination polymers have been successfully synthesized using sulfonic acid functionalized ligands, where the sulfonate group participates in building the framework alongside N-donor linkers. nih.gov Similarly, metal complexes with pyridyl-sulfonamide derivatives, such as 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, have been synthesized with transition metals like zinc(II) and copper(II). sciencepublishinggroup.comresearchgate.net

The specific geometry of this compound, with its para-substituted aromatic rings, suggests it would act as a relatively linear and rigid linker, which is often desirable for creating porous and robust frameworks. The combination of a hard carboxylate donor and a softer pyridyl donor allows for coordination to a wide range of metal ions, potentially leading to materials with tunable properties based on the choice of the metal center.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid derivatives, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves coupling sulfamoyl chloride derivatives with substituted benzoic acids. For example, Schiff base analogs can be synthesized via condensation reactions between sulfonamide-bearing aldehydes and amines, as demonstrated in studies involving sulfadiazine and 5-formyl salicylic acid . Optimization includes:

  • Catalyst selection : Use of mild acids (e.g., acetic acid) to enhance reaction rates.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products.
  • Yield improvement : Controlled temperature (60–80°C) and inert atmospheres to minimize side reactions.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:
Employ a multi-technique approach:

  • Spectroscopy :
    • FT-IR : Confirm sulfonamide (–SO₂–NH–) and carboxylic acid (–COOH) groups via characteristic peaks at ~1350 cm⁻¹ (S=O) and ~1700 cm⁻¹ (C=O) .
    • NMR : Analyze 1H^1H and 13C^13C chemical shifts to verify aromatic proton environments and substituent effects .
  • X-ray crystallography : Use SHELX programs for structure refinement, leveraging high-resolution data to resolve bond lengths and angles (e.g., C–S bonds in sulfonamide groups) .

Advanced: What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Answer:

  • Molecular docking : AutoDock Vina is recommended for its speed and accuracy in predicting binding modes. For example, docking studies on sulfonamide Schiff bases revealed hydrogen bonding with carbonic anhydrase active sites .
  • Quantum mechanical calculations : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
  • MD simulations : Use GROMACS to assess stability of ligand-protein complexes over nanosecond timescales.

Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?

Answer:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes errors in electron density maps.
  • Refinement : SHELXL’s robust algorithms handle twinning or disorder in crystal lattices, critical for sulfonamide-containing compounds .
  • Validation tools : CheckCIF/PLATON identifies geometric outliers (e.g., unusual torsion angles in pyridinyl groups) .

Advanced: What methodologies are effective for evaluating enzyme inhibition (e.g., carbonic anhydrase) by this compound?

Answer:

  • In vitro assays :
    • Spectrophotometric methods : Monitor CO₂ hydration rates using 4-nitrophenyl acetate as a substrate, comparing IC₅₀ values against reference inhibitors (e.g., acetazolamide) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights.
  • In silico screening : Combine docking with MM-GBSA free-energy calculations to rank inhibitor potency .

Basic: What are the critical considerations for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the sulfonamide group .
  • Solubility : Pre-dissolve in DMSO (for biological assays) or methanol (for HPLC), noting limited solubility in non-polar solvents .
  • Stability testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess shelf life .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced receptor affinity?

Answer:

  • Pharmacophore modification :
    • Pyridinyl substitution : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance LPA2 receptor binding, as seen in sulfamoyl benzoic acid agonists .
    • Sulfonamide linker : Replace with thiourea or amide groups to modulate flexibility and hydrogen-bonding capacity.
  • Biological evaluation : Use radioligand binding assays (e.g., 3H^3H-labeled probes) to quantify affinity shifts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.